molecular formula C11H20N4O B2935059 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide CAS No. 1310149-62-2

5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2935059
CAS No.: 1310149-62-2
M. Wt: 224.308
InChI Key: CRVUJBAPLJTMLK-UHFFFAOYSA-N
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Description

5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the amino and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to optimize product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the binding site .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 5-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide has unique substituents that enhance its binding affinity and specificity for certain molecular targets. This makes it particularly valuable in medicinal chemistry for developing targeted therapies .

Properties

IUPAC Name

5-amino-1-methyl-N,N-dipropylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-6-15(7-5-2)11(16)9-8-10(12)14(3)13-9/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVUJBAPLJTMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=NN(C(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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